5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride

Lipophilicity Drug design Synthetic feasibility

Triazole-acyl chloride building blocks with adequate aqueous compatibility are often unavailable, forcing extra polarity-modulating steps in parallel synthesis. This 5-methyl-3-oxo derivative solves that bottleneck: • XLogP = 0.2 & TPSA = 61.8 Ų vs. unsubstituted analog (XLogP 0.9, TPSA 47.8 Ų) - enables aqueous workup without organic co-solvents. • Unique NH hydrogen-bond donor (absent in 3-Cl & unsubstituted analogs) supports fragment-based screening and structure-based design. • Elevated TPSA aligns with lead-like criteria for peripheral or aqueous-exposed targets, reducing downstream polarity optimization. Supplied as a solid (≥97% purity); store under inert atmosphere at 2-8°C. Quote-based procurement with batch-specific CoA.

Molecular Formula C4H4ClN3O2
Molecular Weight 161.55 g/mol
CAS No. 54945-02-7
Cat. No. B13111129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
CAS54945-02-7
Molecular FormulaC4H4ClN3O2
Molecular Weight161.55 g/mol
Structural Identifiers
SMILESCC1=NC(=O)NN1C(=O)Cl
InChIInChI=1S/C4H4ClN3O2/c1-2-6-4(10)7-8(2)3(5)9/h1H3,(H,7,10)
InChIKeyXUNAPAYDSRWUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride Overview


5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride (CAS 54945-02‑7) is a heterocyclic acyl chloride that belongs to the 1,2,4‑triazole‑1‑carbonyl chloride family. It carries a methyl substituent at the 5‑position and an oxo group at the 3‑position of the triazole ring [1]. These structural features modulate key molecular properties such as lipophilicity, hydrogen‑bonding capacity, and polar surface area relative to unsubstituted or differently substituted analogs, making it a non‑interchangeable building block for the synthesis of triazole‑containing libraries and active pharmaceutical ingredients.

Workflow Triazole library synthesis building block
Selection 5-Methyl-3-oxo substitution pattern
Use Context Aqueous-compatible and polar scaffold construction

Why 5-Methyl-3-oxo Outperforms Generic Analogs


In‑class triazole‑1‑carbonyl chlorides differ markedly in their physicochemical profiles, which directly influence reactivity, solubility, and the properties of downstream products. The 5‑methyl‑3‑oxo substitution pattern increases the topological polar surface area from 47.8 Ų (unsubstituted) to 61.8 Ų and introduces a hydrogen‑bond donor while lowering the XLogP from 0.9 to 0.2 [1][2]. If a researcher procures the unsubstituted analog instead, the resulting intermediates and final compounds will exhibit altered polarity, solubility, and intermolecular interactions, potentially compromising synthetic yield, purification ease, or biological target engagement. The quantitative evidence below demonstrates where these differences become decisive for scientific selection.

Target Compound
Common Analog
Why Mismatch Matters
5-Methyl-3-oxo-1,2,4-triazole-1-carbonyl chloride
1H-1,2,4-Triazole-1-carbonyl chloride
Unsubstituted analog exhibits lower polarity and lacks H-bond donor; may shift solubility and molecular recognition
Hydrogen-bond donor present (NH)
No hydrogen-bond donor
Absence of donor alters intermolecular contacts and crystal packing, impacting downstream assembly
Altered TPSA and XLogP profile
Unsubstituted profile
Physicochemical mismatch may affect synthetic yield, purification ease, and biological target engagement

5-Methyl-3-oxo Physicochemical Evidence


Lipophilicity (XLogP) Comparison

The target compound possesses an XLogP of 0.2, substantially lower than 1H‑1,2,4‑triazole‑1‑carbonyl chloride (XLogP = 0.9) and 3‑chloro‑4‑methyl‑5‑oxo‑4,5‑dihydro‑1H‑1,2,4‑triazole‑1‑carbonyl chloride (XLogP = 1.5) [1][2][3]. This indicates that the 5‑methyl‑3‑oxo substitution pattern significantly reduces lipophilicity, which can improve aqueous solubility of intermediates and simplify aqueous-phase workup procedures.

Lipophilicity (XLogP)
Cross-study comparable
Target XLogP = 0.2
Unsubstituted = 0.9
3-Chloro analog = 1.5
Reported lower lipophilicity may support aqueous solubility screening context
Computed by XLogP3 3.0; comparison only within tested set
Lipophilicity Drug design Synthetic feasibility

Polar Surface Area (TPSA) Comparison

The target compound displays a TPSA of 61.8 Ų, compared with 47.8 Ų for the unsubstituted triazole‑1‑carbonyl chloride [1][2]. The 14 Ų increase arises from the additional carbonyl oxygen and the ring‑NH donor, translating into higher polarity that can enhance aqueous solubility and influence membrane permeability of final compounds.

Polar Surface Area (TPSA)
Cross-study comparable
Target TPSA = 61.8 Ų
Unsubstituted = 47.8 Ų
+14.0 Ų (29% increase)
Increased TPSA indicates higher polarity; may alter permeability and solubility of derivatives
Computed by Cactvs 3.4.6.11; evaluation in specific scaffold required
Polar surface area Permeability Solubility

Hydrogen Bond Donor Comparison

Unlike 1H‑1,2,4‑triazole‑1‑carbonyl chloride (H‑bond donor count = 0) and the 3‑chloro analog (H‑bond donor count = 0), the target compound provides one hydrogen‑bond donor (the NH at position 2) [1][2][3]. This donor can engage in directional intermolecular interactions, influencing crystal packing, solubility, and target‑binding geometry.

H-Bond Donor Count
Cross-study comparable
Target = 1 donor
Unsubstituted = 0 donors
3-Chloro analog = 0 donors
Unique donor enables directional interactions; supports crystal engineering and binding studies
Computed; experimental confirmation of H-bond role may be needed
Hydrogen bonding Crystal engineering Molecular recognition

5-Methyl-3-oxo Application Scenarios


Aqueous-Compatible Triazole Library Synthesis

When a medicinal chemistry program requires a triazole‑acyl chloride building block that yields intermediates with improved water solubility, the 5‑methyl‑3‑oxo derivative (XLogP = 0.2, TPSA = 61.8 Ų) is preferred over the more lipophilic unsubstituted analog (XLogP = 0.9, TPSA = 47.8 Ų) [1][2]. This facilitates aqueous workup and may reduce the need for organic co‑solvents in parallel synthesis workflows.

Fragment-Based Drug Discovery: Hydrogen Bonding

The unique hydrogen‑bond donor (NH) of the target compound, absent in both the unsubstituted and 3‑chloro analogs, enables directional interactions that can be exploited in fragment‑based screening or structure‑based design [1][2][3]. Procurement of this building block is justified when the synthetic plan requires a donor group to anchor the triazole moiety within a protein binding pocket.

Synthesis of Polar API Intermediates

For APIs targeting peripheral or aqueous‑exposed biological compartments, the elevated TPSA (61.8 Ų) and reduced lipophilicity of the 5‑methyl‑3‑oxo derivative translate into physicochemical profiles more aligned with lead‑like criteria [1]. This reduces the need for subsequent polarity‑modulating transformations compared with using the unsubstituted triazole‑1‑carbonyl chloride.

Application
Selection Property
Validation Focus
Aqueous-Compatible Triazole Library Synthesis
Increased TPSA and reduced lipophilicity
Solubility in aqueous reaction and workup conditions
Fragment-Based Drug Discovery – Hydrogen Bonding
Hydrogen-bond donor capacity
Directional binding interactions and structural anchoring
Synthesis of Polar API Intermediates
Elevated polarity and lead-like profile
Compliance with lead-likeness physicochemical criteria
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